molecular formula C7H9FN2 B1342178 5-Fluoro-N1-methylbenzene-1,2-diamine CAS No. 348133-46-0

5-Fluoro-N1-methylbenzene-1,2-diamine

Cat. No. B1342178
M. Wt: 140.16 g/mol
InChI Key: CHSVRICPJMRRQN-UHFFFAOYSA-N
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Description

5-Fluoro-N1-methylbenzene-1,2-diamine is a synthetic organic compound with the chemical formula C7H9FN2 . It has a molecular weight of 140.16 g/mol .


Molecular Structure Analysis

The linear formula for 5-Fluoro-N1-methylbenzene-1,2-diamine is C7H9FN2 . The molecule contains a total of 25 atoms; 13 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom .


Physical And Chemical Properties Analysis

5-Fluoro-N1-methylbenzene-1,2-diamine is a liquid at room temperature . It has a storage temperature of 4°C . The boiling point is 255.9±30.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Organic Chemistry

A notable application involves the synthesis of complex organic compounds, such as N^1-(5-Fluoro-2,4-dinitrophenyl)-N^2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, achieved through the reaction of 1,5-difluoro-2,4-dinitrobenzene with N^1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, showcasing the role of fluorinated diamines in constructing organic molecules with potential for further chemical modifications (Zissimou & Koutentis, 2017).

Polymer Science and Material Properties

Fluorinated polyimides synthesized from fluorinated diamines exhibit exceptional thermal stability, low moisture absorption, and promising dielectric properties. For instance, fluorinated polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene demonstrate high thermal stability, solubility in various organic solvents, and potential applications in the fields of electronics and aerospace due to their low dielectric constants and high glass-transition temperatures (Yang & Hsiao, 2004).

Catalysis and Organometallic Chemistry

The synthesis and application of organometallic complexes utilizing partially fluorinated benzenes highlight the role of fluorinated compounds in facilitating unique reaction pathways and catalytic processes. Such complexes offer insights into binding strengths, electron donation capacities, and potential applications in catalysis and organic synthesis, underscoring the versatility of fluorinated diamines and related compounds in developing new catalytic strategies (Pike, Crimmin, & Chaplin, 2017).

Advanced Materials and Fluorination Techniques

The development of novel fluorination techniques, such as palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide, showcases the innovative use of fluorinated diamines in synthesizing cyclic diamine derivatives. This method exemplifies the potential of fluorinated compounds in the synthesis of novel materials and pharmaceuticals, offering a pathway to diversify the functional group incorporation into various molecular frameworks (Sibbald & Michael, 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSVRICPJMRRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287362
Record name 4-Fluoro-N2-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N1-methylbenzene-1,2-diamine

CAS RN

348133-46-0
Record name 4-Fluoro-N2-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348133-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N2-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the title compound from Example 1 Step A (0.267 g, 1.57 mmol) were added palladium on carbon (0.027 g) and methanol (7.85 mL). The resulting mixture was stirred under an atmosphere of hydrogen at room temperature overnight. The mixture was then filtered through CELITE® using dichloromethane, and the filtrate was concentrated. Purification by flash chromatography (50% ethyl acetate in hexanes, then 100% ethyl acetate) provided the title compound: 1H NMR (500 MHz, CDCl3) δ 6.61 (dd, J=8.2, 5.6 Hz, 1 H), 6.36-6.30 (m, 2 H), 3.22 (br s, 3 H), 2.84 (s, 3 H).
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
catalyst
Reaction Step One
Quantity
7.85 mL
Type
solvent
Reaction Step One

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